Scientific Field: Pharmacology
Summary of Application: Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities.
Methods of Application: Numerous methods for the synthesis of pyrimidines are described.
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Scientific Field: Endocrinology
Summary of Application: The compound 5-amino-N-(tert-butyl)-4-(4-iodophenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide (TP48) has been developed as a functional antagonist for the receptor of Thyroid Stimulating Hormone (TSH).
Methods of Application: The compound TP48 reduces the TSH-stimulated adenylate cyclase activity in rat thyroid membranes.
Scientific Field: Biochemistry
Summary of Application: Pyrimidines are known to exhibit antioxidant effects.
Methods of Application: The synthesis of pyrimidines involves numerous methods.
Results or Outcomes: A large number of pyrimidines exhibit potent antioxidant effects.
Scientific Field: Microbiology
Summary of Application: Pyrimidines display a range of pharmacological effects including antibacterial activities.
Results or Outcomes: A large number of pyrimidines exhibit potent antibacterial effects.
Scientific Field: Virology
Summary of Application: Pyrimidines have been found to exhibit antiviral activities.
Results or Outcomes: A large number of pyrimidines exhibit potent antiviral effects.
Scientific Field: Mycology
Summary of Application: Pyrimidines display a range of pharmacological effects including antifungal activities.
Results or Outcomes: A large number of pyrimidines exhibit potent antifungal effects.
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. It has the molecular formula and a molecular weight of approximately 267.35 g/mol. The compound features a tert-butyl group and a methylthio substituent, contributing to its chemical properties and potential biological activities. Its CAS number is 365996-86-7, and it is often utilized in research settings for its intriguing chemical behavior and biological implications .
These reactions are essential for synthesizing derivatives with modified biological activities or improved pharmacological profiles.
The synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
These synthetic routes allow for the customization of the compound's properties by varying substituents on the pyrrolo-pyrimidine core.
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has potential applications in:
Interaction studies are crucial for understanding how tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate interacts with biological systems. These studies may include:
Such studies will help elucidate its potential therapeutic roles and mechanisms of action.
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate shares structural similarities with several other compounds in the pyrrolo-pyrimidine family. Notable comparisons include:
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1105187-42-5 | Lacks methylthio group; potential antitumor activity |
Tert-butyl 2-methylsulfonyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 365996-87-8 | Contains sulfonyl instead of methylthio; different reactivity |
Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | N/A | Alternative substitution pattern; varied biological activity |
These compounds highlight the diversity within the pyrrolo-pyrimidine class and underscore the unique attributes of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate that may confer distinct biological properties.